molecular formula C10H8N4O2S B14342722 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 106119-80-6

3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14342722
CAS No.: 106119-80-6
M. Wt: 248.26 g/mol
InChI Key: HHXPBTSGEKRGHH-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a methylsulfanyl group, a nitroso group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiourea under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The methylsulfanyl group may also contribute to the compound’s reactivity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • 2-Methoxy-4-(methylsulfanyl)benzoic acid

Uniqueness

3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both a nitroso group and a methylsulfanyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

106119-80-6

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

3-methylsulfanyl-4-nitroso-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H8N4O2S/c1-17-10-12-11-8(9(15)14(10)13-16)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HHXPBTSGEKRGHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=O)N1N=O)C2=CC=CC=C2

Origin of Product

United States

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